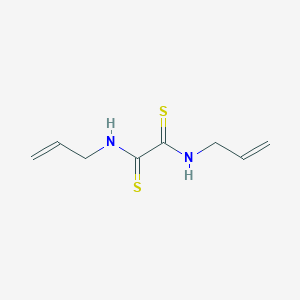
N,N'-bis(prop-2-enyl)ethanedithioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) is a chemical compound with the molecular formula C8H12N2S2. It is also known by other names such as N,N’-diallyldithiooxamide and diallyldithiooxamide . This compound is characterized by the presence of two propenyl groups attached to the nitrogen atoms of ethanedithioamide, making it a unique dithioamide derivative.
Métodos De Preparación
The synthesis of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) typically involves the reaction of ethanedithioamide with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethanedithioamide attack the electrophilic carbon atoms of allyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.
Substitution: The propenyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) can be compared with other similar compounds such as:
N,N’-dimethyldithiooxamide: This compound has methyl groups instead of propenyl groups, resulting in different chemical and biological properties.
Di-2-propenyl disulfide: While this compound also contains propenyl groups, it has a disulfide linkage instead of a dithioamide structure, leading to distinct reactivity and applications.
Propiedades
Número CAS |
16271-17-3 |
|---|---|
Fórmula molecular |
C8H12N2S2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
Clave InChI |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
SMILES isomérico |
C=CCN=C(C(=NCC=C)S)S |
SMILES canónico |
C=CCNC(=S)C(=S)NCC=C |
Key on ui other cas no. |
16271-17-3 |
Sinónimos |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















